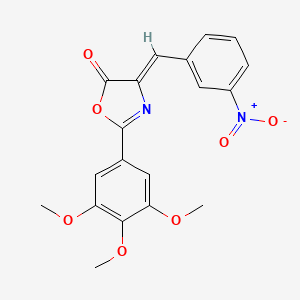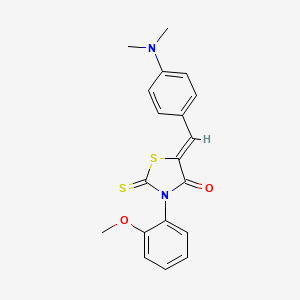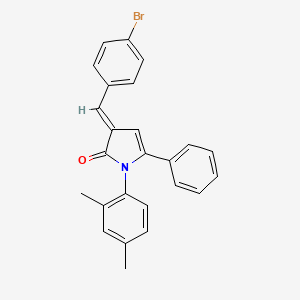
(4Z)-4-(3-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-(3-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitrobenzylidene group and a trimethoxyphenyl group attached to an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-(3-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 3,4,5-trimethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have shown that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is used in research to explore its effects on various biological pathways.
Medicine: Due to its potential biological activities, the compound is investigated for its therapeutic applications. It is studied for its potential use in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties. Its unique chemical structure makes it a candidate for applications in material science.
作用机制
The mechanism of action of (4Z)-4-(3-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
- (4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(3-nitrobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(3-nitrobenzylidene)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-5(4H)-one
Comparison: Compared to similar compounds, (4Z)-4-(3-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature may contribute to its distinct chemical and biological properties. The presence of multiple methoxy groups can influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C19H16N2O7 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
(4Z)-4-[(3-nitrophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16N2O7/c1-25-15-9-12(10-16(26-2)17(15)27-3)18-20-14(19(22)28-18)8-11-5-4-6-13(7-11)21(23)24/h4-10H,1-3H3/b14-8- |
InChI 键 |
VRSGTLWRBJGYDI-ZSOIEALJSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697756.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697758.png)
![2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)

![(2E)-2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11697787.png)
![5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11697790.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697793.png)


![5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11697820.png)
![2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11697822.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11697828.png)

![(E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11697837.png)
